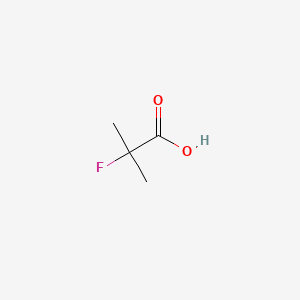

2-Fluoroisobutyric acid

CAS No.: 63812-15-7

Cat. No.: VC2172990

Molecular Formula: C4H7FO2

Molecular Weight: 106.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63812-15-7 |

|---|---|

| Molecular Formula | C4H7FO2 |

| Molecular Weight | 106.1 g/mol |

| IUPAC Name | 2-fluoro-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C4H7FO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) |

| Standard InChI Key | NZDOWZQRNZLBOY-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)F |

| Canonical SMILES | CC(C)(C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

2-Fluoroisobutyric acid, also known as 2-Fluoro-2-methylpropanoic acid, is an organic compound with the molecular formula C4H7FO2 and a molecular weight of 106.10 g/mol . The compound is identified by CAS Registry Number 63812-15-7 and is characterized by a carboxylic acid functional group attached to a tertiary carbon that bears a fluorine atom and two methyl groups .

The unique structural feature of this compound is the presence of a fluorine atom at the alpha position (C-2) relative to the carboxylic acid group. This strategic positioning of the fluorine atom significantly influences the compound's chemical reactivity, stability, and biological properties. The chemical structure can be represented by the following identifiers:

Physical Properties and Characteristics

2-Fluoroisobutyric acid exhibits distinct physical properties that are important for its handling, storage, and applications in synthesis. The compound exists as a low-melting solid at room temperature with the following measured physical parameters:

Table 1: Physical Properties of 2-Fluoroisobutyric Acid

The compound's relatively low boiling point of 57°C indicates its moderate volatility . Its predicted pKa value of 2.68±0.10 suggests that it is a moderately strong organic acid, comparable to other carboxylic acids . The compound's solubility in water is an important characteristic that facilitates its use in various aqueous reaction media and biological systems .

Chemical Reactivity and Stability

The fluorine substituent contributes to several key aspects of the compound's chemical behavior:

-

The electronegative fluorine increases the acidity of the carboxylic acid group

-

The C-F bond provides metabolic stability in biological systems

-

The presence of fluorine creates a more rigid conformational structure

-

The polar C-F bond influences intermolecular interactions and solubility profiles

These chemical characteristics make 2-fluoroisobutyric acid particularly valuable in medicinal chemistry applications where precise control of acidity, metabolic stability, and molecular conformation are critical considerations.

Applications in Medicinal Chemistry

2-Fluoroisobutyric acid has emerged as a versatile building block in pharmaceutical research and drug development. Its applications in medicinal chemistry leverage several advantageous properties:

Structural Versatility in Drug Design

The compound serves as an excellent starting point for designing diverse pharmaceutical compounds. Medicinal chemists can modify its structure by introducing various functional groups, allowing for fine-tuning of pharmacological properties in drug candidates . This structural flexibility is particularly valuable in early-stage drug discovery when optimizing lead compounds.

Bioisosteric Replacement Strategy

One of the most significant applications of 2-fluoroisobutyric acid is its use as a bioisosteric replacement for other functional groups in drug molecules. This substitution strategy can enhance a drug's bioavailability, stability, or target interaction, ultimately improving therapeutic efficacy . The fluorinated moiety serves as an effective replacement for hydrogen or hydroxyl groups while maintaining similar steric requirements but altering electronic properties.

Stereochemical Control in Synthesis

Quality control testing typically includes gas chromatography (GC) analysis, neutralization titration, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity and purity .

Analytical Methods for Characterization

Characterization of 2-fluoroisobutyric acid typically employs several analytical techniques to confirm identity, purity, and structural features:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with characteristic signals for the fluorine atom, methyl groups, and carboxylic acid proton. The 19F NMR spectroscopy is particularly valuable for confirming the presence and environment of the fluorine atom.

Chromatographic Methods

Gas Chromatography (GC) is commonly used for purity determination, with specifications typically requiring >98.0% purity . High-Performance Liquid Chromatography (HPLC) may also be employed for analysis in certain applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume